Methyl 6-chloro-3-fluoropicolinate Methyl 6-chloro-3-fluoropicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13368186
InChI: InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3
SMILES: COC(=O)C1=C(C=CC(=N1)Cl)F
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

Methyl 6-chloro-3-fluoropicolinate

CAS No.:

Cat. No.: VC13368186

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-3-fluoropicolinate -

Specification

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name methyl 6-chloro-3-fluoropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3
Standard InChI Key NFOWALMRMRAOIZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=N1)Cl)F
Canonical SMILES COC(=O)C1=C(C=CC(=N1)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 6-chloro-3-fluoropicolinate belongs to the picolinate ester family, featuring a pyridine ring substituted with chlorine (-Cl\text{-Cl}) at position 6, fluorine (-F\text{-F}) at position 3, and a methyl ester (-COOCH3\text{-COOCH}_3) at position 2 . The spatial arrangement of these groups influences its reactivity and intermolecular interactions, as evidenced by its computed 3D conformer (PubChem CID: 46311240) .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
IUPAC Namemethyl 6-chloro-3-fluoropyridine-2-carboxylate
SMILESCOC(=O)C1=C(C=CC(=N1)Cl)F
InChIKeyNFOWALMRMRAOIZ-UHFFFAOYSA-N
Molecular FormulaC7H5ClFNO2\text{C}_7\text{H}_5\text{ClFNO}_2
Exact Mass188.9992843 Da

Synthetic Routes and Optimization

Reaction Scheme:

C6H4ClFCH3Na2WO42H2OK2Cr2O7,H2SO4C6H3ClFCOOHH+CH3OHC7H5ClFNO2\text{C}_6\text{H}_4\text{ClFCH}_3 \xrightarrow[\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}]{\text{K}_2\text{Cr}_2\text{O}_7, \text{H}_2\text{SO}_4} \text{C}_6\text{H}_3\text{ClFCOOH} \xrightarrow[\text{H}^+]{\text{CH}_3\text{OH}} \text{C}_7\text{H}_5\text{ClFNO}_2

Physicochemical and Computed Properties

Lipophilicity and Solubility

The compound’s computed XLogP3\text{XLogP3} value of 2.1 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with its role in hydrophobic reaction environments.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface Area55.4 Ų

Stability and Reactivity

The ester group’s susceptibility to hydrolysis under acidic or basic conditions necessitates anhydrous storage. The electron-withdrawing effects of -Cl\text{-Cl} and -F\text{-F} substituents enhance the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution reactions at position 2 or 4.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery Intermediates

The compound’s halogenated pyridine core is a privileged scaffold in medicinal chemistry. For example:

  • Antibacterial Agents: Fluoroquinolone analogs incorporating similar structures exhibit DNA gyrase inhibition .

  • Kinase Inhibitors: The ester moiety serves as a prodrug form, enhancing bioavailability of carboxylic acid drugs .

Agrochemical Development

Chlorine and fluorine substituents are hallmarks of modern pesticides. Methyl 6-chloro-3-fluoropicolinate may act as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Regulatory and Compliance Status

As a research-grade chemical, the compound falls under general industrial chemical regulations:

  • EU REACH: Requires registration if manufactured/imported ≥1 ton/year.

  • US TSCA: Listed on the Toxic Substances Control Act Inventory.

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